molecular formula C19H27N3O2S2 B2848500 2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-(tert-butyl)thiazole CAS No. 1105216-14-5

2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-(tert-butyl)thiazole

Cat. No. B2848500
M. Wt: 393.56
InChI Key: LAWCFCTZCFSDQP-UHFFFAOYSA-N
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Description

2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-(tert-butyl)thiazole is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as BZPMT and has been shown to exhibit various biochemical and physiological effects that make it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of BZPMT is not fully understood. However, studies have shown that BZPMT can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, BZPMT has been shown to induce oxidative stress, a process that can lead to the death of cancer cells.

Biochemical And Physiological Effects

BZPMT has been shown to exhibit various biochemical and physiological effects. Studies have shown that BZPMT can inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. Additionally, BZPMT has been shown to induce oxidative stress and apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

BZPMT has several advantages and limitations for lab experiments. One advantage is that it exhibits potent anticancer activity, making it a promising candidate for further research. Additionally, BZPMT has been shown to have low toxicity in normal cells, indicating that it may be a safe and effective anticancer agent. However, one limitation of BZPMT is that its synthesis is a complex process that requires expertise in organic chemistry.

Future Directions

There are several future directions for research on BZPMT. One area of research is to further elucidate its mechanism of action, which could lead to the development of more potent and selective anticancer agents. Additionally, studies could investigate the potential use of BZPMT in combination with other anticancer agents to enhance its efficacy. Furthermore, research could explore the potential use of BZPMT in other disease areas, such as neurodegenerative diseases, where it has been shown to exhibit promising activity.

Synthesis Methods

The synthesis of BZPMT involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 4-(tert-butyl)thiazole with benzylsulfonyl chloride to yield 4-(benzylsulfonyl)thiazole. This intermediate product is then reacted with piperazine to yield the final product, BZPMT. The synthesis of BZPMT is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

BZPMT has been extensively studied for its potential therapeutic applications. One area of research that has gained significant attention is its use as an anticancer agent. Studies have shown that BZPMT can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, BZPMT has been shown to induce apoptosis, a process that leads to the death of cancer cells.

properties

IUPAC Name

2-[(4-benzylsulfonylpiperazin-1-yl)methyl]-4-tert-butyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2S2/c1-19(2,3)17-14-25-18(20-17)13-21-9-11-22(12-10-21)26(23,24)15-16-7-5-4-6-8-16/h4-8,14H,9-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWCFCTZCFSDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-(tert-butyl)thiazole

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